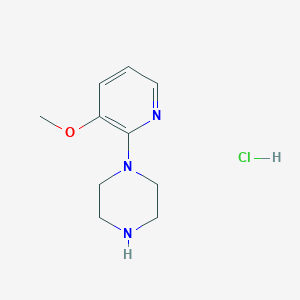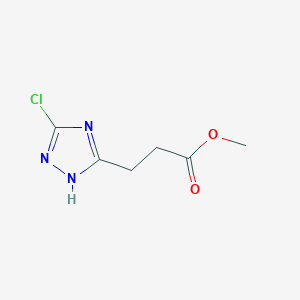
1-(3-Methoxypyridin-2-yl)piperazine hydrochloride
Übersicht
Beschreibung
1-(3-Methoxypyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol. It is a light brown to dark brown liquid .
Molecular Structure Analysis
The InChI code for 1-(3-Methoxypyridin-2-yl)piperazine hydrochloride is1S/C10H15N3O.2ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;;/h2-4,11H,5-8H2,1H3;2*1H . This indicates the presence of a methoxy group attached to the 3rd position of a pyridine ring, which is further connected to a piperazine ring. Physical And Chemical Properties Analysis
1-(3-Methoxypyridin-2-yl)piperazine hydrochloride is a light brown to dark brown liquid . It has a molecular weight of 229.71 g/mol. The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Discovery and Synthesis of New Compounds
- Research has led to the synthesis of a variety of analogs related to 1-(3-Methoxypyridin-2-yl)piperazine hydrochloride, aiming to enhance potency against targets like HIV-1 reverse transcriptase. For example, a study found that replacing certain moieties with substituted indoles yielded bis(heteroaryl)piperazines (BHAPs) significantly more potent than their predecessors, leading to clinical evaluations of new compounds for HIV treatment (Romero et al., 1994).
- Another example involves the design and synthesis of piperazine derivatives as inhibitors of phosphodiesterase 5 (PDE5), showing promise for treating conditions like hypertension and exhibiting potential for central inhibition of PDE5 in clinical trials (Hughes et al., 2010).
Pharmacological Evaluation
- Synthesis and pharmacological evaluation of novel derivatives have been a significant area of research. For instance, novel series of compounds with the core structure of 1-(3-Methoxypyridin-2-yl)piperazine have been synthesized and tested for activities such as antidepressant and antianxiety effects in animal models, revealing promising therapeutic potential (Kumar et al., 2017).
- Similarly, new compounds have been developed for the potential treatment of cocaine abuse, showing significant interactions with dopamine and serotonin transporters, highlighting the versatility of 1-(3-Methoxypyridin-2-yl)piperazine derivatives in developing long-acting therapeutic agents (Hsin et al., 2002).
Antimicrobial and Anticancer Activity
- Research has also focused on synthesizing and testing derivatives for antimicrobial and anticancer activities. For example, new thiazole and piperazine derivatives have shown variable and modest antimicrobial activity, providing a foundation for further pharmaceutical development (Mhaske et al., 2014).
- Moreover, certain derivatives have been evaluated for anticancer and antituberculosis activities, revealing significant potential in combatting these conditions, further illustrating the broad applicability of 1-(3-Methoxypyridin-2-yl)piperazine derivatives in medicinal chemistry (Mallikarjuna et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJREJVXAIHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-yl)piperazine hydrochloride | |
CAS RN |
1187928-25-1 | |
| Record name | Piperazine, 1-(3-methoxy-2-pyridinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)

![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)


![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)




![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)